Cas no 85551-10-6 (rac 12-Oxophytodienoic Acid)

rac 12-Oxophytodienoic Acid structure
rac 12-Oxophytodienoic Acid structure
Product Name:rac 12-Oxophytodienoic Acid
كاس عدد:85551-10-6
وسط:C18H28O3
ميغاواط:292.413125991821
CID:990636
Update Time:2024-10-26

rac 12-Oxophytodienoic Acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • rac 12-Oxophytodienoic Acid
    • 12-oxo Phytodienoic Acid
    • 8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
    • rac 12-Oxophytodieno
    • (1S,5S)-4-Oxo-5-(2Z)-2-penten-1-yl-2-cyclopentene-1-octanoic acid (ACI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2-pentenyl)-, [1S-[1α,5α(Z)]]- (ZCI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2Z)-2-pentenyl-, (1S,5S)- (9CI)
    • (9S,13S)-12-Oxophytodienoic acid
    • (9S,13S,15Z)-12-Oxo-10,15-phytodienoic acid
    • 12-Oxo-10,15(Z)-phytodienoic acid
    • 12-oxo-PDA
    • 12-Oxo-phytodienoic acid
    • cis-(+)-12-Oxophytodienoic acid
    • cis-(+)-OPDA
    • OPDA
    • OPDA (12-oxophytodienoic acid)
    • Oxo-phytodienoic acid
    • نواة داخلي: 1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
    • مفتاح Inchi: PMTMAFAPLCGXGK-JMTMCXQRSA-N
    • ابتسامات: C([C@H]1C=CC(=O)[C@H]1C/C=C\CC)CCCCCCC(=O)O

rac 12-Oxophytodienoic Acid الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
O870200-25mg
rac 12-Oxophytodienoic Acid
85551-10-6
25mg
$ 27000.00 2023-09-06
Larodan
13-1821-39-100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
100ug
€177.00 2023-09-19
Larodan
13-1821-40-5x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€<\/span><\/bdi><\/span><\/span>460.00 2023-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912849-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥5,770.00 2022-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥8805.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-100ug
12-oxo Phytodienoic Acid
85551-10-6 98%
100ug
¥1184.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-500ug
12-oxo Phytodienoic Acid
85551-10-6 98%
500ug
¥5144.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P935439-1mg
12-oxo Phytodienoic Acid
85551-10-6
1mg
¥5,770.00 2022-09-28
Larodan
13-1821-40-5.1005x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€460.00 2023-09-19
1PlusChem
1P00G3SY-1mg
8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
85551-10-6 ≥95%
1mg
$266.00 2024-04-21

rac 12-Oxophytodienoic Acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
المراجع
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride
1.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
المراجع
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
المراجع
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
المراجع
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
المراجع
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
1.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
1.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Isopropanol
المراجع
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
2.1 Solvents: Acetone ;  1 h, 0 °C
المراجع
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
2.1 Reagents: Tetrabutylammonium fluoride
2.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
المراجع
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
المراجع
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Cuprous cyanide Solvents: Tetrahydropyran ;  110 °C; 20 min, -18 °C
1.2 Solvents: Tetrahydrofuran ;  -18 °C; 3 h, -18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
3.1 Solvents: Acetone ;  1 h, 0 °C
المراجع
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
المراجع
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Acetone ;  1 h, 0 °C
المراجع
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

طريقة الإنتاج 13

رد فعل الشرط
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Isopropanol
المراجع
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
1.4 Solvents: Isopropanol ;  rt
المراجع
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Allene oxide cyclase ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
المراجع
Efficient synthesis of (+)-cis-12-Oxo-phytodienoic acid by an in vitro enzymatic reaction
Kajiwara, Akiyuki; et al, Bioscience, 2012, 76(12), 2325-2328

طريقة الإنتاج 16

رد فعل الشرط
المراجع
UHPLC-MS/MS based target profiling of stress-induced phytohormones
Flokova, Kristyna; et al, Phytochemistry (Elsevier), 2014, 105, 147-157

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Lipoperoxidase (general) Solvents: Ethanol ,  Water ;  pH 9, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
المراجع
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Allene oxide cyclase
المراجع
Comparative transcriptome analysis reveals distinct gene expression profiles in Brachypodium distachyon infected by two fungal pathogens
Zhu, Gengrui; et al, BMC Plant Biology, 2021, 21(1),

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid - physical interaction of AOS and AOC is not necessary
Zerbe, Philipp; et al, Phytochemistry (Elsevier), 2007, 68(2), 229-236

طريقة الإنتاج 20

رد فعل الشرط
1.1 Solvents: Acetone
2.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
المراجع
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
1.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
2.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
2.4 Solvents: Isopropanol ;  rt
المراجع
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

طريقة الإنتاج 22

رد فعل الشرط
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol
2.1 Solvents: Acetone
3.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
المراجع
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
2.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
2.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: Isopropanol
المراجع
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Solvents: Methanol ;  10 min, -78 °C
1.3 Reagents: Sodium fluoride Solvents: Tetrahydrofuran ,  Water ;  30 min, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
2.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
3.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
3.4 Solvents: Isopropanol ;  rt
المراجع
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
2.2 -
3.1 Reagents: Tetrabutylammonium fluoride
3.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
المراجع
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

rac 12-Oxophytodienoic Acid Raw materials

rac 12-Oxophytodienoic Acid Preparation Products

الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
NewCan Biotech Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
NewCan Biotech Limited